N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an allyl group, a methoxyphenyl group, and an amine group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methoxybenzohydrazide with allyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the thiadiazole ring, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.
Substitution: The allyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives to highlight its uniqueness. Similar compounds include:
N-allyl-5-(3-trifluoromethylphenyl)-1,3,4-thiadiazol-2-amine: This compound has a trifluoromethyl group instead of a methoxy group, which may result in different chemical and biological properties.
N-allyl-5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine:
Properties
IUPAC Name |
5-(3-methoxyphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-3-7-13-12-15-14-11(17-12)9-5-4-6-10(8-9)16-2/h3-6,8H,1,7H2,2H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTUZCONFRAINY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(S2)NCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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